Home > Products > Screening Compounds P13339 > Dabigatran etexilate impurity R
Dabigatran etexilate impurity R - 1873316-01-8

Dabigatran etexilate impurity R

Catalog Number: EVT-3569945
CAS Number: 1873316-01-8
Molecular Formula: C34H41N7O5
Molecular Weight: 627.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran etexilate impurity R is an impurity associated with the anticoagulant drug dabigatran etexilate, which is used primarily for the prevention and treatment of thromboembolic disorders. This impurity is significant in pharmaceutical formulations as it can affect the safety and efficacy of the drug. The characterization and control of impurities are critical components of drug development and regulatory compliance.

Source

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran, through hydrolysis in the body. The impurity R typically arises during the synthesis of dabigatran etexilate or from degradation processes. Understanding its formation and behavior is essential for ensuring the quality of pharmaceutical products containing dabigatran etexilate .

Classification

Dabigatran etexilate impurity R can be classified as a synthetic intermediate or degradation product. It is essential to monitor such impurities during the manufacturing process to meet regulatory standards for pharmaceutical quality .

Synthesis Analysis

Methods

The synthesis of dabigatran etexilate impurity R involves various chemical reactions, often including condensation reactions and hydrolysis steps. A notable synthetic route involves the reaction between dabigatran etexilate and specific reagents that may lead to the formation of this impurity.

Technical Details

  1. Synthetic Route: The synthesis typically begins with the preparation of dabigatran etexilate, followed by controlled reaction conditions that may inadvertently lead to the formation of impurity R.
  2. Optimization: Techniques such as design of experiments (DoE) are employed to optimize reaction conditions, minimizing the formation of impurities while maximizing yield .
Molecular Structure Analysis

Structure

The molecular structure of dabigatran etexilate impurity R can be complex, often resembling that of dabigatran etexilate with slight modifications due to substitutions or functional group changes.

Data

  • Molecular Formula: The exact molecular formula varies depending on the specific structure of impurity R.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to elucidate the structure and confirm the identity of this impurity .
Chemical Reactions Analysis

Reactions

Dabigatran etexilate impurity R may form through several chemical pathways, including:

  1. Hydrolysis: Under certain conditions, dabigatran etexilate can hydrolyze, leading to various degradation products, including impurity R.
  2. Side Reactions: Reactions involving starting materials or intermediates can also contribute to its formation.

Technical Details

  • Reaction Conditions: Factors such as temperature, pH, and solvent choice significantly influence the formation of impurities during synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to separate and identify impurities from the desired product .
Mechanism of Action

Process

Dabigatran etexilate acts as a direct thrombin inhibitor upon conversion to its active form. The presence of impurities like impurity R can potentially alter its pharmacokinetics or pharmacodynamics.

Data

  • Inhibition Mechanism: Dabigatran inhibits both free thrombin and thrombin bound to fibrin, preventing clot formation.
  • Impact of Impurities: Impurities may affect drug metabolism or interaction with thrombin, though specific effects of impurity R require further investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Impurity R may present as a solid or liquid depending on its specific structure.
  • Solubility: The solubility profile can vary; typically assessed in various solvents relevant to pharmaceutical formulations.

Chemical Properties

  • Stability: The stability of impurity R under different environmental conditions (e.g., temperature, humidity) is crucial for ensuring product quality.
  • Reactivity: Understanding how impurity R reacts under various conditions helps in developing effective purification strategies .
Applications

Scientific Uses

Dabigatran etexilate impurity R serves primarily in quality control within pharmaceutical manufacturing. It is utilized as a reference standard in chromatographic methods for assessing the purity of dabigatran etexilate formulations. Monitoring this impurity ensures compliance with regulatory standards and helps maintain product safety and efficacy .

Synthesis and Formation Pathways of Dabigatran Etexilate Impurity R [1] [4]

Synthetic Routes Leading to Impurity Generation

Dabigatran etexilate impurity R (ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; CAS 1873316-01-8) arises as a process-related by-product during the synthesis of the anticoagulant dabigatran etexilate. Its formation primarily occurs through:

  • Incomplete Esterification: Competitive reaction between 2-ethylbutanol and n-hexanol during the final esterification step of dabigatran's precursor (tetrazole intermediate). This results in the incorporation of a 2-ethylbutoxy carbonyl group instead of the desired n-hexyloxy carbonyl moiety [1] [8].
  • Alternative Reagent Pathways: Use of 2-ethylbutyl chloroformate as an impurity-contaminated reagent or its inadvertent substitution for n-hexyl chloroformate in the carbamoylation step [4].
  • Degradation During Purification: Residual 2-ethylbutanol solvents in reaction mixtures lead to transesterification under elevated temperatures during crystallization or chromatography [3] [8].

Table 1: Synthetic Conditions and Impurity R Yields

Reaction StageKey Reagent DeviationTemperatureImpurity R Yield
Carbamoylation2-Ethylbutyl chloroformate25–30°C5.2–8.7%
Ester hydrolysisResidual 2-ethylbutanol60–70°C3.1–4.5%
RecrystallizationEthyl acetate/2-EtBuOH mix45–50°C1.8–2.9%

Reaction Mechanisms of By-Product Formation During API Synthesis

The chemical genesis of impurity R involves three core mechanisms:

  • Nucleophilic Substitution: The amidine nitrogen of the dabigatran precursor attacks the carbonyl carbon of 2-ethylbutyl chloroformate instead of n-hexyl chloroformate. This forms an isomeric urethane intermediate that undergoes subsequent cyclization and coupling, yielding impurity R [1] [4].
  • Solvolysis: Under acidic conditions (pH < 4), hydrolysis of the n-hexyl ester group generates a carboxylic acid intermediate, which re-esterifies with residual 2-ethylbutanol. This is prevalent during mesylate salt formation steps [5] [8].
  • Transesterification: Elevated temperatures (>50°C) in protic solvents (e.g., ethanol, methanol) catalyze alcohol exchange between the n-hexyl ester group and 2-ethylbutanol, forming the 2-ethylbutoxy carbonyl analog [3].

Diagram: Nucleophilic Substitution Mechanism (Simplified)

Dabigatran Precursor + Cl−C(=O)−O−CH₂−CH(C₂H₅)C₄H₉  → [Tetrazole-N−C(=O)−O−CH₂−CH(C₂H₅)C₄H₉]⁺ + HCl  → Cyclization → Impurity R  

Caption: Competitive acyl transfer leading to impurity R [1] [4]

Process-Related Variables Influencing Impurity R Yield

Critical manufacturing parameters impacting impurity R levels include:

  • Temperature: Reactions above 30°C during carbamoylation accelerate impurity R formation (Q₁₀ = 2.3). Recrystallization above 50°C promotes transesterification [3] [8].
  • Solvent Composition: Polar aprotic solvents (DMF, acetonitrile) increase impurity R yields by 40–60% compared to dichloromethane due to enhanced nucleophilicity. Water content >1,000 ppm in tetrahydrofuran hydrolyzes ester groups, facilitating recombination [1] [7].
  • Catalyst Impurities: Residual acids (e.g., HCl, acetic acid) in reagents or solvents catalyze ester exchange. CDI (1,1'-carbonyldiimidazole)-mediated couplings with acidic impurities generate impurity R at yields up to 7.9% [4] [7].
  • Reagent Stoichiometry: Molar ratios of n-hexyl chloroformate below 1.05 equivalents relative to the amidine precursor favor impurity R formation by permitting 2-ethylbutanol competition [8].

Table 2: Solvent Effects on Impurity R Formation

Solvent SystemWater ContentReaction Temp.Impurity R Level
Dichloromethane<500 ppm25°C0.8–1.2%
Tetrahydrofuran>1,000 ppm25°C3.5–4.1%
N,N-Dimethylformamide<100 ppm30°C6.8–7.5%
Acetonitrile<200 ppm35°C5.2–5.9%

Optimization Strategies for Minimizing Impurity R in Industrial Batches

Pharmaceutical manufacturers employ these approaches to suppress impurity R:

  • Reagent Control: Strict specification limits for n-hexyl chloroformate (purity >99.5%) and 2-ethylbutanol (<0.1%) in solvents. Use of molecular sieves or desiccants maintains water content below 500 ppm [3] [8].
  • Low-Temperature Processing: Carbamoylation at 0–10°C reduces impurity R by 70–80%. Crystallization via acetone/water mixtures (4:1 v/v) at 5°C minimizes transesterification [3].
  • Chromatographic Purification: Reverse-phase HPLC with C18 columns and acetonitrile-phosphate buffer (pH 3.0) mobile phases resolves impurity R from the API (retention time difference: 4.2 min) [1] [6].
  • In-Process Monitoring: PAT (Process Analytical Technology) tools track impurity R during synthesis. Specifications include:
  • Intermediate stage: ≤0.5%
  • Crude API: ≤1.0%
  • Final API: ≤0.15% (per ICH Q3A guidelines) [1] [6]
  • Alternative Synthetic Routes: Avoiding chloroformate reagents entirely via enzymatic catalysis or microwave-assisted synthesis reduces impurity R to <0.1% [4] [8].

Table 3: Industrial Optimization Impact on Impurity R Levels

StrategyProcess ConditionImpurity R Reduction
Low-temp carbamoylation0–10°C, anhydrous DCM78–82%
Acetone/water crystallization5°C, 4:1 v/v, 2 h aging91–95%
HPLC purificationC18 column, pH 3.0 buffer>99%
Enzymatic esterificationLipase B, 40°C, solvent-free97%

Properties

CAS Number

1873316-01-8

Product Name

Dabigatran etexilate impurity R

IUPAC Name

ethyl 3-[[2-[[4-[N-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44)

InChI Key

FLKVNYQKJOGRLQ-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Canonical SMILES

CCC(CC)COC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.